1-Nitrofluoranthene
Overview
Description
1-Nitrofluoranthene is a nitro-polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₉NO₂. It is a derivative of fluoranthene, where a nitro group is attached to the first position of the fluoranthene molecule. This compound is known for its mutagenic and carcinogenic properties, making it a significant environmental pollutant .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitrofluoranthene can be synthesized through the nitration of fluoranthene. The nitration process typically involves the reaction of fluoranthene with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .
Industrial Production Methods: Industrial production of this compound follows similar nitration processes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and concentration of reactants to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Nitrofluoranthene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can be oxidized to form nitrofluoranthene derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or thiols
Major Products:
Reduction: Aminofluoranthene.
Oxidation: Nitrofluoranthene derivatives.
Substitution: Substituted fluoranthene derivatives
Scientific Research Applications
1-Nitrofluoranthene has several scientific research applications:
Environmental Studies: Used as a marker for studying the atmospheric behaviors of polycyclic aromatic hydrocarbons and nitropolycyclic aromatic hydrocarbons.
Toxicology: Investigated for its mutagenic and carcinogenic properties to understand its impact on human health.
Analytical Chemistry: Employed in the development of high-performance liquid chromatography methods for detecting trace levels of nitro-polycyclic aromatic hydrocarbons in environmental samples.
Mechanism of Action
The mechanism of action of 1-nitrofluoranthene involves its metabolic activation to reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The nitro group is reduced to a nitroso group, which is further reduced to a hydroxylamine and then to an amine. These intermediates can form adducts with DNA, causing mutations .
Comparison with Similar Compounds
- 1-Nitropyrene
- 2-Nitrofluoranthene
- 3-Nitrofluoranthene
- 6-Nitrochrysene
- 9-Nitroanthracene
Comparison: 1-Nitrofluoranthene is unique due to its specific position of the nitro group on the fluoranthene molecule, which influences its reactivity and biological effects. Compared to 1-nitropyrene and 2-nitrofluoranthene, this compound has different reduction potentials and mutagenic activities .
Properties
IUPAC Name |
1-nitrofluoranthene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2/c18-17(19)14-9-8-10-4-3-7-12-11-5-1-2-6-13(11)16(14)15(10)12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYZHUPAWKZJSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157200 | |
Record name | Fluoranthene, 1-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00157200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13177-28-1 | |
Record name | 1-Nitrofluoranthene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13177-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Nitrofluoranthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013177281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoranthene, 1-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00157200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-NITROFLUORANTHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87UV3TW2B9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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